(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(thiazol-4-yl)methanone
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Overview
Description
The compound “(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(thiazol-4-yl)methanone” is a derivative of 1,3,4-thiadiazole . The 1,3,4-thiadiazole moiety is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives involves several steps. For instance, the treatment of 1- [3,5-dimethyl-1- (4-nitrophenyl)-1 H -pyrazol-4-yl]ethan-1-one with methyl hydrazinecarbodithioate or hydrazinecarbothioamide afforded 2- [1- [5-methyl-1- (4-nitrophenyl)-1 H -pyrazol-4-yl]ethylidene]hydrazine derivatives . The targeted 1,3,4-thiadiazolyl derivatives were prepared by the reaction of 2- [1- [5-methyl-1- (4-nitrophenyl)-1 H -pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .Molecular Structure Analysis
The molecular structure of a compound is responsible for various pharmacological activities, and mostly heterocyclic moieties have diverse activities . The biological activities of several synthesized derivatives of 1,3,4-thiadiazole are based on assumptions like “the = N-C-S- moiety’s presence and strong aromaticity of the ring, which is responsible for providing low toxicity and great in vivo stability .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1,3,4-thiadiazole derivatives include the treatment of 2 with 2-[(methylthio)carbonthioyl]hydrazones in the presence of triethylamine at room temperature .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,3,4-thiadiazole derivatives are influenced by the presence of the = N-C-S- moiety and strong aromaticity of the ring, which is responsible for providing low toxicity and great in vivo stability .Scientific Research Applications
Synthesis and Structural Characterization
Several studies have been conducted on the synthesis and structural characterization of compounds related to "(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(thiazol-4-yl)methanone." For instance, compounds with similar structures have been synthesized to evaluate their antimicrobial activities (L. Mallesha & K. Mohana, 2014). Additionally, research on the synthesis, structural exploration, and Hirshfeld surface analysis of novel bioactive heterocycles has been conducted to understand their antiproliferative activity and structure (S. Benaka Prasad et al., 2018).
Antimicrobial and Antifungal Activities
Compounds related to "this compound" have been synthesized and evaluated for their antimicrobial and antifungal activities. For example, studies have identified derivatives that exhibit good antimicrobial activity against tested pathogenic bacterial and fungal strains, suggesting potential applications in developing new antimicrobial agents (L. Mallesha & K. Mohana, 2014). Another study synthesized and evaluated novel 6-(4-substituted aryl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole derivatives for their antitubercular and antifungal activity, finding that some compounds displayed very good activity (Manjoor. Syed et al., 2013).
Anticancer Evaluation
Research into the anticancer potential of related compounds includes the synthesis of derivatives and their evaluation as anticancer agents. One study prepared a compound and allowed it to react with different nucleophile agents for anticancer evaluation, highlighting the potential therapeutic applications of these compounds in cancer treatment (R. S. Gouhar & Eman M. Raafat, 2015).
Mechanism of Action
Future Directions
properties
IUPAC Name |
[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]-(1,3-thiazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2S2/c16-10(9-5-18-6-12-9)15-3-1-8(2-4-15)17-11-14-13-7-19-11/h5-8H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUZHCHLWZKXNMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NN=CS2)C(=O)C3=CSC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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